molecular formula C14H17N3O3S B2449450 5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034545-99-6

5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2449450
CAS RN: 2034545-99-6
M. Wt: 307.37
InChI Key: RMTORGNTNCPVGI-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives can undergo various chemical reactions. For example, they can participate in cyclization reactions with sulfonium salts .

Scientific Research Applications

Synthesis and Bioactivities

A study by Kendre et al. (2013) described the synthesis of a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which includes compounds similar to the one . These derivatives were synthesized via a cyclo-condensation reaction and were evaluated for their anti-inflammatory and antimicrobial activities, revealing that certain compounds exhibit potent anti-inflammatory properties and significant activity against microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).

Antimicrobial and Antitubercular Properties

Research by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives, which are structurally related to the compound of interest, demonstrated their synthesis and evaluation for antimicrobial and antitubercular activities. Molecular docking studies suggested potential mechanisms for their inhibition of Mycobacterium tuberculosis, indicating their promise as antitubercular agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Antimicrobial Evaluation of Novel Derivatives

El‐Emary et al. (2002) synthesized new heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole with sulfonamide moieties, leading to various derivatives. These compounds were tested for antimicrobial activity, revealing their potential as effective antibacterial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Biological Screening and SAR Study

A study by Hafez and Awad (1992) focused on synthesizing and characterizing new derivatives of 5-sulfonylheterocyclo-8-quinolinol, including their biological screening to evaluate structure-activity relationships. The compounds were tested for their antimicrobial properties, providing insights into the impact of complexation and the type of metal cation on biological activity (Hafez & Awad, 1992).

Antimicrobial Activity and Chemical Properties

Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, similar to the compound . These compounds were tested for their antimicrobial activities, showing that some derivatives exceeded the activity of the reference drug, particularly those containing a single sulfone group (Alsaedi, Farghaly, & Shaaban, 2019).

Safety and Hazards

The safety and hazards of specific pyrrolopyrazine derivatives would depend on their specific structures and properties. Pyrazine derivatives are used in various applications, including as flavorings, suggesting they are generally safe under normal use conditions .

Future Directions

Pyrrolopyrazine derivatives have potential in various fields, including pharmaceuticals and organic materials . Their diverse biological activities make them an area of interest for future research and development .

properties

IUPAC Name

5-(2-phenoxyethylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-21(19,11-10-20-14-4-2-1-3-5-14)16-8-9-17-13(12-16)6-7-15-17/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTORGNTNCPVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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